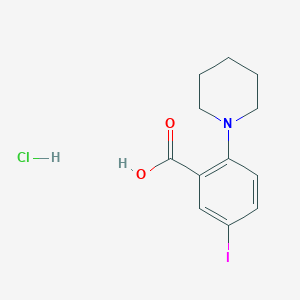

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H14INO2·HCl and a molecular weight of 367.61 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound features an iodine atom attached to a benzoic acid moiety, which is further substituted with a piperidine ring.

Métodos De Preparación

The synthesis of 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride typically involves the iodination of 2-(piperidin-1-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced to the aromatic ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and benzoic acid moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function . The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparación Con Compuestos Similares

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride can be compared with other similar compounds, such as:

2-(Piperidin-1-yl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

5-Bromo-2-(piperidin-1-yl)benzoic acid:

5-Chloro-2-(piperidin-1-yl)benzoic acid: Contains a chlorine atom, which affects its chemical properties and interactions compared to the iodine-containing compound.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding interactions .

Actividad Biológica

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a piperidine moiety, which are integral to its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways.

- Cellular Effects : Studies indicate that this compound can influence cell proliferation and apoptosis, making it a candidate for cancer therapy.

In Vitro Studies

Recent research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ehrlich’s Ascites Carcinoma (EAC) | 10 | |

| Dalton’s Lymphoma Ascites (DLA) | 12 | |

| Saccharomyces cerevisiae | 15 |

These findings suggest that the compound exhibits significant cytotoxicity, making it a potential candidate for further development as an anticancer agent.

Case Studies

- Antitumor Activity : In a study examining various derivatives of benzoic acid, this compound was identified as one of the most potent inhibitors of tumor growth in vivo. The mechanism was linked to its ability to induce apoptosis in malignant cells while sparing normal cells .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound, where it was found to mitigate oxidative stress in neuronal cells. This effect was attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and stability. Its solubility in biological fluids enhances its potential for therapeutic use. Further studies are needed to understand its metabolic pathways and elimination processes fully.

Propiedades

IUPAC Name |

5-iodo-2-piperidin-1-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAUSFMWSGYCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)I)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.